

Application Notes and Protocols: Diprovocim-X in Murine Models

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Compound of Interest

Compound Name: *Diprovocim-X*

Cat. No.: *B10832013*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of **Diprovocim-X**, a potent Toll-like receptor 1 and 2 (TLR1/TLR2) agonist, in mice. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the immunomodulatory and anti-tumor activities of this compound.

Mechanism of Action

Diprovocim-X is a synthetic small molecule that activates the innate immune system by binding to the TLR1/TLR2 heterodimer on the surface of immune cells, such as macrophages and dendritic cells.[1][2] This engagement triggers a downstream signaling cascade involving the adaptor proteins MyD88 and TIRAP, and the protein kinase IRAK4.[3] Subsequently, this leads to the activation of two major signaling pathways: the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[3] Activation of these pathways results in the production of pro-inflammatory cytokines and chemokines, enhancement of antigen presentation, and the promotion of adaptive immune responses.[3]

Signaling Pathway

The signaling pathway initiated by **Diprovocim-X** binding to the TLR1/TLR2 complex is depicted below.

Diprovocim-X TLR1/TLR2 Signaling Pathway

Quantitative Data Summary

The following tables summarize the dosages and experimental models for **Diprovocim-X** and its precursor, Diprovocim, in mice.

Compound	Dosage	Route of Administration	Mouse Strain	Experimental Model	Reference
Diprovocim-X	200 µg/mouse (10 mg/kg)	Intramuscular (i.m.)	C57BL/6J	Adjuvant activity with ovalbumin (OVA)	
Diprovocim	10 mg/kg	Intramuscular (i.m.)	C57BL/6J	B16-OVA melanoma	

Experimental Model	Cell Line	Number of Cells	Implantation Route	Treatment Details
B16-OVA Melanoma	B16-OVA	2 x 10 ⁵	Subcutaneous (s.c.)	Diprovocim (10 mg/kg, i.m.) with OVA (100 µg) on day 3 post-tumor implantation, with a booster on day 10. Anti-PD-L1 (200 µg, i.p.) on days 3, 6, 9, and 12.

Experimental Protocols

Protocol 1: Adjuvant Activity of Diprovocim-X with Ovalbumin

This protocol is adapted from a study demonstrating the adjuvant effect of **Diprovocim-X** when co-administered with the model antigen ovalbumin (OVA).

Materials:

- **Diprovocim-X**
- Endotoxin-free Ovalbumin (OVA)
- Vehicle (e.g., 5% DMSO, 10% Tween 80 in saline)
- C57BL/6J mice (female, 8 weeks old)
- Sterile syringes and needles (27-30 gauge)

Procedure:

- Preparation of **Diprovocim-X**/OVA Formulation:
 - Reconstitute **Diprovocim-X** in the vehicle to a final concentration that allows for the administration of 200 µg per mouse in a suitable injection volume (e.g., 50 µL).
 - Dissolve OVA in sterile saline to a concentration that allows for the administration of 100 µg per mouse.
 - On the day of injection, mix the **Diprovocim-X** and OVA solutions.
- Administration:
 - Administer the **Diprovocim-X**/OVA mixture via intramuscular (i.m.) injection into the quadriceps muscle of the hind limb.
 - A typical injection volume for i.m. in mice is 30-50 µL.
 - A booster immunization can be administered 7 to 28 days after the initial immunization.
- Endpoint Analysis:
 - The immune response can be evaluated at various time points after immunization.

- Antigen-specific antibody titers (e.g., IgG1, IgG2a) can be measured from serum samples by ELISA.
- Cellular immune responses can be assessed by T-cell proliferation assays or intracellular cytokine staining of splenocytes.

Protocol 2: Diprovocim-X in a Syngeneic B16-OVA Melanoma Model with Anti-PD-L1

This protocol describes a therapeutic tumor model to evaluate the efficacy of **Diprovocim-X** as a vaccine adjuvant in combination with checkpoint blockade.

Materials:

- B16-OVA melanoma cells
- **Diprovocim-X**
- Ovalbumin (OVA)
- Anti-mouse PD-L1 antibody
- C57BL/6J mice
- Cell culture reagents
- Sterile PBS and syringes

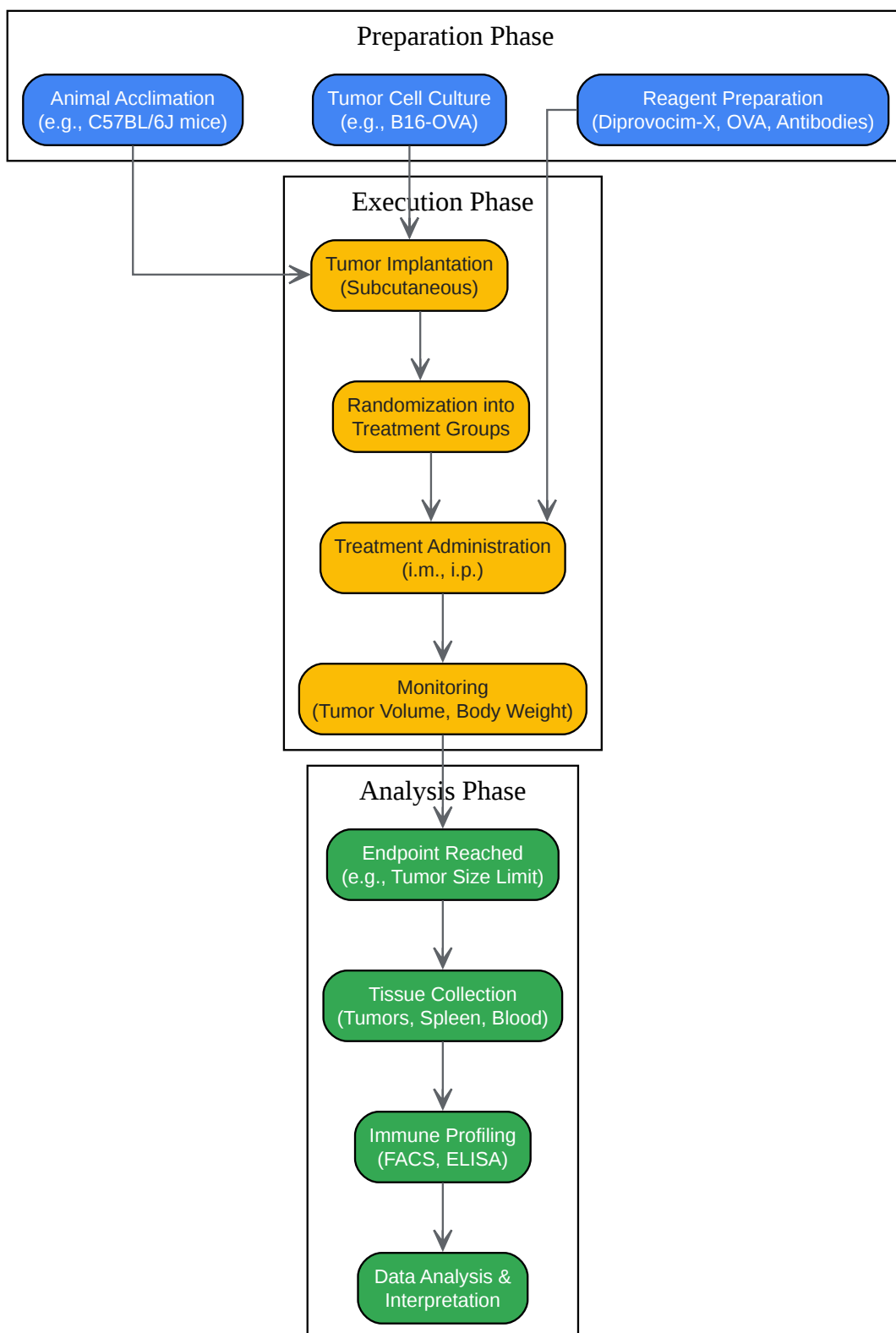
Procedure:

- Tumor Cell Implantation:
 - Culture B16-OVA cells to 80-90% confluency.
 - Harvest and wash the cells with sterile PBS.
 - Resuspend the cells in sterile PBS at a concentration of 2×10^6 cells/mL.

- Inject 100 µL of the cell suspension (2×10^5 cells) subcutaneously into the flank of each mouse.
- Treatment Regimen:
 - Day 3 post-tumor implantation:
 - Administer **Diprovocim-X** (10 mg/kg) mixed with OVA (100 µg) via intramuscular injection.
 - Administer anti-PD-L1 antibody (200 µg) via intraperitoneal (i.p.) injection.
 - Days 6, 9, and 12 post-tumor implantation:
 - Administer anti-PD-L1 antibody (200 µg, i.p.).
 - Day 10 post-tumor implantation:
 - Administer a booster immunization of **Diprovocim-X** (10 mg/kg) with OVA (100 µg) via i.m. injection.
- Monitoring and Endpoint:
 - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight and overall health of the mice.
 - The primary endpoint is typically tumor growth inhibition or complete tumor regression. Survival can also be a key endpoint.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating **Diprovocim-X** in a murine tumor model.



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Experimental Workflow for In Vivo Studies

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